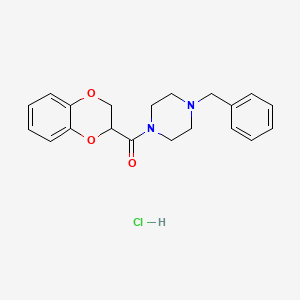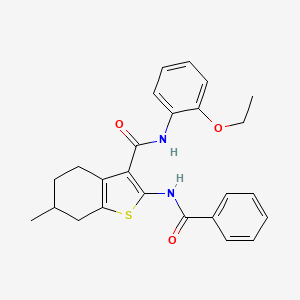![molecular formula C14H22ClNO2 B4904744 2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethanol](/img/structure/B4904744.png)
2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethanol is an organic compound with the molecular formula C14H22ClNO2 It is characterized by the presence of a chloro-substituted phenoxy group, a pentyl chain, and an aminoethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethanol typically involves a multi-step process. One common synthetic route starts with the reaction of 4-chloro-3-methylphenol with 1-bromopentane to form 4-chloro-3-methylphenoxypentane. This intermediate is then reacted with ethylene oxide in the presence of a base to yield this compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-[5-(4-Chloro-3-methylphenoxy)pentanone]ethanol.
Reduction: Formation of 2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethane.
Substitution: Formation of 2-[5-(4-Amino-3-methylphenoxy)pentylamino]ethanol.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, the aminoethanol moiety can form hydrogen bonds with biological macromolecules, enhancing its antimicrobial activity.
相似化合物的比较
Similar Compounds
- **2-[5-(4-Chloro-3-methylphenoxy)pentylamino]propane
- **2-[5-(4-Chloro-3-methylphenoxy)pentylamino]butane
- **2-[5-(4-Chloro-3-methylphenoxy)pentylamino]pentane
Uniqueness
2-[5-(4-Chloro-3-methylphenoxy)pentylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-substituted phenoxy group enhances its antimicrobial activity, while the aminoethanol moiety provides additional sites for interaction with biological targets.
属性
IUPAC Name |
2-[5-(4-chloro-3-methylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-12-11-13(5-6-14(12)15)18-10-4-2-3-7-16-8-9-17/h5-6,11,16-17H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFDJLKLQJZGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCNCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylphenyl)propanamide](/img/structure/B4904668.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methyl-3-furamide](/img/structure/B4904675.png)
![3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B4904693.png)
![2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4904703.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B4904716.png)
![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N-cyclohexyl-N-methyl-2-pyridinamine](/img/structure/B4904730.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4904732.png)
![1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride](/img/structure/B4904748.png)
![2-[2-(1H-indol-3-yl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4904760.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-[5-(4-morpholinyl)pentyl]-3-isoxazolecarboxamide](/img/structure/B4904761.png)
![2-[6-(2-chlorobenzoyl)-3,4-dimethoxycyclohexa-2,4-dien-1-yl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B4904763.png)
![1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4904770.png)

